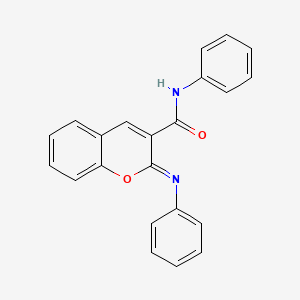![molecular formula C20H25N3O3 B2845428 1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea CAS No. 1797141-03-7](/img/structure/B2845428.png)
1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a urea group, a dimethoxyphenyl group, and a phenylpyrrolidinylmethyl group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the following steps:
Preparation of 2,3-Dimethoxyphenylamine: This intermediate can be synthesized by the methylation of 2,3-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 1-Phenylpyrrolidine-2-carboxylic acid: This intermediate can be prepared by the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride.
Coupling Reaction: The final step involves the coupling of 2,3-dimethoxyphenylamine with 1-phenylpyrrolidine-2-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole to form the desired urea compound.
Analyse Des Réactions Chimiques
1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea can be compared with other similar compounds to highlight its uniqueness:
1-(2,3-Dimethoxyphenyl)-3-(methyl)urea: This compound lacks the phenylpyrrolidinylmethyl group, which may result in different biological activities and chemical properties.
1-(2,3-Dimethoxyphenyl)-3-((1-phenylpyrrolidin-2-yl)ethyl)urea: The presence of an ethyl group instead of a methyl group may affect the compound’s reactivity and biological activity.
1-(2,3-Dimethoxyphenyl)-3-((1-phenylpyrrolidin-2-yl)propyl)urea: The longer alkyl chain may influence the compound’s solubility and interaction with biological targets.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-12-6-11-17(19(18)26-2)22-20(24)21-14-16-10-7-13-23(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAEUKXZXNHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2845350.png)

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)


![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)
![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2845360.png)

![5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2845363.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)
